trans-4,4-Dimethyl-2-pentene

Description

The exact mass of the compound 4,4-Dimethylpent-2-ene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

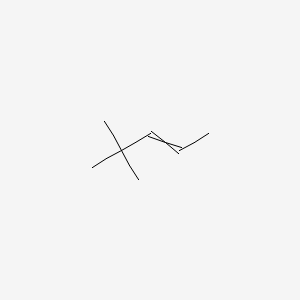

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-5-6-7(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDIHFPLDRSAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26232-98-4 | |

| Record name | 2-Pentene, 4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026232984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethyl-2-pentene (mixture of cis and trans) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Steric Hindrance of trans-4,4-dimethyl-2-pentene

This guide provides a detailed exploration of trans-4,4-dimethyl-2-pentene, a molecule that serves as a quintessential model for understanding the interplay between molecular structure and steric hindrance in organic chemistry. Its unique configuration, featuring a bulky tert-butyl group adjacent to a double bond, offers profound insights into conformational preferences, reaction kinetics, and spectroscopic signatures. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of sterically demanding chemical structures.

Molecular Architecture and Conformational Landscape

This compound, with the chemical formula C7H14, is an acyclic olefin characterized by a disubstituted double bond.[1] The "trans" designation, or (E) in modern nomenclature, indicates that the substituents on the double bond are on opposite sides.[2][3] The defining feature of this molecule is the presence of a sterically demanding tert-butyl group, (CH3)3C-, at the C4 position. This group's sheer bulk is the primary determinant of the molecule's preferred conformations and its overall stability.

The carbon atoms of the double bond (C2 and C3) are sp2 hybridized, leading to a planar geometry in their immediate vicinity. The remaining carbon atoms, including the three methyl groups of the tert-butyl moiety and the methyl group at C1, are sp3 hybridized, adopting a tetrahedral geometry. The molecule's overall shape is dictated by the need to minimize steric repulsion between the large tert-butyl group and the rest of the carbon chain.

The stability of this compound is significantly greater than its cis-isomer. While the energy difference between cis- and trans-but-2-ene is approximately 4 kJ/mol, the trans isomer of 4,4-dimethylpent-2-ene is nearly 16 kJ/mol more stable than the cis isomer.[4] This substantial difference is attributed to the severe steric strain that would occur in the cis-isomer, where the bulky tert-butyl group and the C1 methyl group would be on the same side of the double bond, leading to significant van der Waals repulsion.[4][5]

Analysis of Steric Hindrance

Steric hindrance in this compound is a critical factor influencing its reactivity and physical properties. The primary source of this strain is the interaction between the voluminous tert-butyl group and the adjacent vinylic proton on C3. While the "trans" configuration alleviates the most severe clashes that would be present in the cis-isomer, significant steric interactions remain.

These interactions lead to distortions in the molecule's ideal geometry. Bond angles are forced to deviate from the standard 120° for sp2 carbons and 109.5° for sp3 carbons to accommodate the spatial demands of the tert-butyl group. This strain can be quantified through computational chemistry, which can model the molecule's potential energy surface and identify the lowest energy conformations.

The diagram below illustrates the key structural features and the regions of significant steric interaction within the molecule.

Caption: Molecular structure of this compound highlighting the steric hindrance zone.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable experimental evidence for the molecular structure and the effects of steric hindrance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is particularly revealing. The chemical shifts of the vinylic protons on C2 and C3 are influenced by their electronic environment and through-space interactions. The coupling constant (J-value) between these two protons is indicative of their trans relationship, typically falling in the range of 12-18 Hz. The tert-butyl protons appear as a sharp singlet, integrating to nine protons, due to their chemical equivalence.

-

¹³C NMR : The carbon NMR spectrum confirms the presence of seven distinct carbon environments.[6] The chemical shifts of the sp2 carbons (C2 and C3) and the quaternary carbon of the tert-butyl group (C4) are particularly diagnostic.[6]

-

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound displays characteristic absorption bands. A key feature is the C=C stretching vibration, which is typically weak for a trans-disubstituted alkene. A strong C-H out-of-plane bending vibration for the trans-alkene is expected around 960-975 cm⁻¹. The NIST Chemistry WebBook provides reference IR spectra for this compound.[2]

Experimental Methodologies: Synthesis and Purification

A common and reliable method for the synthesis of this compound is the dehydration of 4,4-dimethyl-2-pentanol.[7] This acid-catalyzed elimination reaction generally follows Zaitsev's rule, favoring the formation of the more substituted and thermodynamically more stable alkene, which in this case is the trans-isomer.[7]

Protocol: Acid-Catalyzed Dehydration of 4,4-Dimethyl-2-pentanol

-

Apparatus Setup : Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head, a condenser, and a receiving flask.

-

Reagents : Place 4,4-dimethyl-2-pentanol into the round-bottom flask. Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), while cooling the flask in an ice bath.

-

Reaction : Gently heat the mixture. The lower-boiling alkene product will distill as it is formed, shifting the equilibrium towards the product.

-

Workup : Collect the distillate, which will contain the alkene and water. Separate the organic layer from the aqueous layer using a separatory funnel.

-

Purification : Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Final Distillation : Purify the crude alkene by fractional distillation to obtain pure this compound.

-

Characterization : Confirm the identity and purity of the product using NMR, IR, and gas chromatography-mass spectrometry (GC-MS).

The workflow for this synthesis is depicted in the following diagram:

Sources

- 1. This compound | 690-08-4 [chemicalbook.com]

- 2. 2-Pentene, 4,4-dimethyl-, (E)- [webbook.nist.gov]

- 3. 2-Pentene, 4,4-dimethyl-, (E)- [webbook.nist.gov]

- 4. The energy difference between cis- and trans-but-2-ene is about 4 \mathrm.. [askfilo.com]

- 5. The energy difference between cis- and trans-but-2-ene is about 4... | Study Prep in Pearson+ [pearson.com]

- 6. This compound(690-08-4) 13C NMR [m.chemicalbook.com]

- 7. (E)-4,4-Dimethyl-2-pentene|High-Purity Research Chemical [benchchem.com]

trans-4,4-dimethyl-2-pentene CAS registry number and identifiers

An In-Depth Technical Guide to trans-4,4-dimethyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, systematically known as (E)-4,4-dimethylpent-2-ene, is an acyclic alkene of significant interest in synthetic organic chemistry and material science. Its unique structural feature, a sterically hindered trans-double bond adjacent to a tert-butyl group, imparts specific reactivity and physical properties that make it a valuable intermediate and a model compound for mechanistic studies. This guide provides a comprehensive technical overview of its core identifiers, physicochemical properties, synthesis, reactivity, applications, and safety protocols, grounded in authoritative data to support advanced research and development activities.

Compound Identification and Nomenclature

Accurate identification is the cornerstone of chemical research and regulatory compliance. This compound is cataloged under several identifiers across major chemical databases. The primary identifier is its CAS Registry Number, which is specific to the trans or (E) stereoisomer. It is crucial to distinguish this from the CAS number for the cis-(Z) isomer or the mixture of isomers.

| Identifier Type | Value | Source(s) |

| CAS Registry Number | 690-08-4 | Alfa Chemistry, NIST[1][2] |

| IUPAC Name | (E)-4,4-dimethylpent-2-ene | NIST, PubChem[2][3] |

| Common Synonyms | This compound; 4,4-Dimethyl-trans-2-pentene | NIST, ChemicalBook[2][4] |

| Molecular Formula | C₇H₁₄ | Alfa Chemistry, NIST[1][2] |

| Molecular Weight | 98.19 g/mol | Alfa Chemistry, PubChem[1][3] |

| InChI | InChI=1S/C7H14/c1-5-6-7(2,3)4/h5-6H,1-4H3/b6-5+ | NIST, PubChem[2][3] |

| InChIKey | BIDIHFPLDRSAMB-AATRIKPKSA-N | Alfa Chemistry, NIST[1][2] |

| Canonical SMILES | C/C=C/C(C)(C)C | PubChem, ChemicalBook[3][5] |

| EC Number | 211-714-9 | Alfa Chemistry, PubChem[1][3] |

| Related CAS Numbers | 26232-98-4 (cis/trans mixture); 762-63-0 (cis-isomer) | Sigma-Aldrich, BOC Sciences[] |

Molecular Structure and Stereochemistry

The defining characteristic of this molecule is the spatial arrangement of substituents around the carbon-carbon double bond. The "(E)" designation in its IUPAC name comes from the German entgegen (opposite), indicating that the higher-priority groups on each carbon of the double bond are on opposite sides. For 4,4-dimethyl-2-pentene, this refers to the methyl group and the tert-butyl group, resulting in the trans configuration. This geometry minimizes steric strain compared to its cis counterpart, making it the more thermodynamically stable isomer.

Caption: 2D structure of (E)-4,4-dimethylpent-2-ene.

Physicochemical Properties

The physical properties of this compound are dictated by its nonpolar aliphatic structure. It exists as a clear, volatile liquid at room temperature with a low density. These properties are critical for predicting its behavior in solvent systems, reaction media, and environmental contexts.

| Property | Value | Unit | Source(s) |

| Boiling Point | 76.7 - 76.75 | °C | Alfa Chemistry, Hangzhou LEAP Chem[1][7] |

| Melting Point | -115.2 | °C | Alfa Chemistry, Hangzhou LEAP Chem[1][7] |

| Density | 0.6889 | g/cm³ | Alfa Chemistry, Hangzhou LEAP Chem[1][7] |

| Vapor Pressure | 111.0 | mmHg | Haz-Map, PubChem[3][8] |

| Refractive Index | 1.415 | - | Hangzhou LEAP Chem[7] |

Synthesis and Manufacturing Insights

The synthesis of (E)-4,4-dimethyl-2-pentene is typically achieved through elimination reactions where the formation of the more stable trans-alkene is favored. The choice of method depends on scale, required purity, and available precursors.

Protocol 1: Dehydration of 4,4-dimethyl-2-pentanol

This is a common laboratory-scale synthesis. The causality behind this method lies in the acid-catalyzed E1 elimination mechanism. The alcohol is protonated by a strong acid (e.g., H₂SO₄), forming a good leaving group (water). The subsequent loss of water generates a secondary carbocation, which then eliminates a proton to form the alkene. The formation of the trans-isomer is thermodynamically favored due to reduced steric hindrance.[9]

Caption: Workflow for the synthesis via alcohol dehydration.

Protocol 2: Catalytic Dehydrogenation

On an industrial scale, the catalytic dehydrogenation of the corresponding alkane, 4,4-dimethylpentane, can be employed.[9] This process typically requires high temperatures and a metal catalyst (e.g., platinum or palladium) to facilitate the removal of hydrogen gas, yielding the alkene.[9] This method is advantageous for large-scale production from petrochemical feedstocks.

Key Chemical Reactivity

The synthetic utility of this compound is derived from the reactivity of its double bond. It serves as a precursor for a variety of functionalized molecules.

-

Reduction (Hydrogenation): The double bond can be readily reduced to a single bond using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C), yielding the alkane 4,4-dimethylpentane.[9]

-

Oxidation: Treatment with oxidizing agents such as potassium permanganate can cleave the double bond or convert it into diols, alcohols, or carboxylic acids, depending on the reaction conditions.[9]

-

Halogenation: The alkene undergoes electrophilic addition with halogens like bromine (Br₂) or chlorine (Cl₂), where the halogen adds across the double bond to form dihalogenated products such as 2,3-dichloro-4,4-dimethylpentane.[9]

Applications in Research and Development

The specific structure of this compound makes it suitable for several applications:

-

Synthetic Intermediate: Its reactive double bond makes it a valuable building block for synthesizing more complex organic molecules and specialty chemicals.[][9] It can be a precursor in the synthesis of biologically active compounds for pharmaceutical research.[9]

-

Mechanistic Studies: Due to its relatively simple yet sterically defined structure, it is an excellent model compound for studying the mechanisms of alkene reactions, including the influence of steric factors on reaction pathways and stereochemical outcomes.[9]

-

Material Science: The unsaturated nature of the molecule suggests potential applications in polymer chemistry, possibly as a monomer or co-monomer. Further research could explore its utility in developing novel lubricants or other advanced materials.[9]

Safety, Handling, and Regulatory Profile

This compound is a hazardous chemical that requires strict adherence to safety protocols.

GHS Hazard Classification:

-

Flammable Liquids (Category 2): H225 - Highly flammable liquid and vapor.[10][11]

-

Aspiration Hazard (Category 1): H304 - May be fatal if swallowed and enters airways.[10][11]

-

Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[12]

-

Aquatic Hazard: Harmful to aquatic life, with some data suggesting high toxicity to aquatic life with long-lasting effects.[12]

Safe Handling Procedures:

-

Ventilation: Handle only in a well-ventilated area or under a chemical fume hood.[12][13]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge by grounding all equipment.[11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[7][11]

-

Spill Response: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[12]

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using standard spectroscopic techniques. Authoritative spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available for reference in public databases such as the NIST Chemistry WebBook and ChemicalBook.[2][5][14] These data are essential for quality control and for the structural elucidation of reaction products derived from this alkene.

References

-

NIST. 2-Pentene, 4,4-dimethyl-, (E)-. NIST Chemistry WebBook. [Link]

-

Haz-Map. (E)-4,4-Dimethylpent-2-ene. [Link]

-

Molbase. 4,4-DIMETHYL-2-PENTENE. [Link]

-

PubChem. 2-Pentene, 4,4-dimethyl-. [Link]

-

PubChem. (E)-4,4-Dimethylpent-2-ene. [Link]

-

US EPA. 2-Pentene, 4,4-dimethyl- - Substance Details. [Link]

-

Mayflower Bioscience. SAFETY DATA SHEET - trans-4-Methyl-2-Pentene. [Link]

-

Chegg. Devise a synthesis of (Z)-4,4-dimethyl-2-pentene. [Link]

-

Stenutz. (Z)-4,4-dimethyl-2-pentene. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-Pentene, 4,4-dimethyl-, (E)- [webbook.nist.gov]

- 3. (E)-4,4-Dimethylpent-2-ene | C7H14 | CID 5326158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 690-08-4 [chemicalbook.com]

- 5. This compound(690-08-4) 13C NMR spectrum [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. (E)-4,4-Dimethylpent-2-ene - Hazardous Agents | Haz-Map [haz-map.com]

- 9. Buy (E)-4,4-Dimethyl-2-pentene | 690-08-4 [smolecule.com]

- 10. 2-Pentene, 4,4-dimethyl- | C7H14 | CID 12721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

- 14. Page loading... [wap.guidechem.com]

Technical Guide: Conformational Analysis of trans-4,4-Dimethyl-2-Pentene

Content Type: Technical Whitepaper Target Audience: Structural Chemists, Computational Chemists, and Drug Discovery Scientists

Executive Summary

This guide provides a rigorous conformational analysis of trans-4,4-dimethyl-2-pentene (CAS 690-08-4), a critical model system for understanding steric transmission in acyclic alkenes. Unlike its cis isomer, which suffers from severe steric clash between the terminal methyl and tert-butyl groups, the trans isomer serves as a probe for Allylic 1,3 (A(1,3)) strain and the rotational dynamics of bulky quaternary centers adjacent to

Molecular Architecture & Steric Environment

Structural Definition

The molecule consists of a rigid trans-disubstituted alkene core (

-

IUPAC Name: (E)-4,4-dimethylpent-2-ene[1]

-

Key Structural Feature: The

bond connecting the alkene to the tert-butyl group (

The Conformational Problem

The primary degree of freedom is the rotation around the

The steric environment is defined by the interaction between the vinylic hydrogen at

| Interaction Type | Involved Atoms | Consequence |

| Vicinal Repulsion | Determines the global minimum dihedral angle. | |

| A(1,3) Strain | Minimized in trans isomer compared to cis. | |

| Geminal Repulsion | Negligible; standard alkene geometry. |

Theoretical Ground State

Based on physical organic principles, the ground state conformation of a tert-butyl group attached to a double bond avoids the "eclipsed" geometry (where a

Instead, the preferred conformation is often bisected or slightly skewed, where the vinylic

Computational Analysis Workflow

To rigorously determine the rotational barrier, a Potential Energy Surface (PES) scan is required. The following workflow outlines the standard computational protocol using DFT (Density Functional Theory).

Computational Pipeline (Graphviz)

Figure 1: Computational workflow for determining the rotational barrier and ground state geometry.

Expected Energetics

-

Rotational Barrier: The barrier for rotation of the tert-butyl group is expected to be 1.5 – 2.5 kcal/mol . This is relatively low, implying free rotation at room temperature (

), but detectable broadening at low temperatures ( -

Global Minimum: The conformation where a methyl group of the tert-butyl moiety is syn-periplanar to the vinylic hydrogen (

) is generally preferred over the conformation where a methyl is syn-periplanar to the double bond.

Spectroscopic Validation (NMR & NOE)[2]

While computational models provide predictions, NMR spectroscopy provides physical proof of the conformation.

1H NMR Characteristics

The trans stereochemistry is validated by the coupling constant of the vinylic protons.

| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |

| H-C2 | ~5.4 - 5.6 ppm | dq (doublet of quartets) | Definitive for trans geometry. | |

| H-C3 | ~5.2 - 5.4 ppm | d (doublet) | Coupled to H-C2; broadened by t-Bu? | |

| t-Butyl | ~1.0 - 1.2 ppm | s (singlet) | N/A | 9 equivalent protons (rapid rotation). |

| Me-C1 | ~1.6 - 1.7 ppm | d (doublet) | Coupled to H-C2. |

NOE Logic for Conformational Locking

Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for determining spatial proximity. In the trans isomer, specific correlations confirm the structure and the time-averaged position of the tert-butyl group.

Figure 2: Expected NOE correlations. The absence of a correlation between the t-Butyl group and the C1-Methyl group confirms the trans geometry.

Experimental Protocols

Protocol: Synthesis via Dehydration

If the compound is not sourced commercially, it is best synthesized via the acid-catalyzed dehydration of the corresponding alcohol.

Reagents: 4,4-dimethyl-2-pentanol,

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Reaction: Dissolve 4,4-dimethyl-2-pentanol in benzene or toluene. Add catalytic concentrated

. -

Reflux: Heat to reflux. Monitor water collection in the trap.

-

Isolation: Wash the organic layer with

(aq), dry over -

Purification: Distill fractionally. The trans isomer typically has a higher boiling point than the cis isomer (due to better packing/symmetry), though they are close. GC-MS is required to verify isomeric purity.

Protocol: Variable Temperature (VT) NMR

To observe the slowing of the tert-butyl rotation (if accessible):

-

Solvent: Use

(Freon mixtures may be needed for -

Standard: Toluene-

for temperature calibration. -

Acquisition:

-

Start at 298 K. Acquire reference spectrum.

-

Cool in 20 K decrements to 173 K.

-

Monitor the tert-butyl singlet. Broadening indicates the onset of coalescence, allowing calculation of

via the Eyring equation.

-

Implications for Drug Design

Understanding the conformational behavior of this compound provides two key insights for medicinal chemistry:

-

The "Anchor" Effect: A tert-butyl group acts as a conformational anchor. In drug design, replacing a flexible alkyl chain with a tert-butyl group can rigidify a nearby rotatable bond (like the alkene axis here) through A(1,3) strain, potentially locking a pharmacophore in a bioactive conformation.

-

Metabolic Stability: The steric bulk of the tert-butyl group protects the adjacent double bond from metabolic epoxidation by P450 enzymes compared to less hindered alkenes.

References

-

NIST Chemistry WebBook. 2-Pentene, 4,4-dimethyl-, (E)- (CAS 690-08-4). National Institute of Standards and Technology. [Link]

-

Hoffmann, R. W. Allylic 1,3-Strain as a Controlling Factor in Stereoselective Transformations.[2][3] Chemical Reviews, 1989, 89(8), 1841–1880. (Foundational text on A(1,3) strain mechanisms).[2][4] [Link]

-

Chemistry LibreTexts. Nuclear Overhauser Effect (NOE) in Stereochemical Analysis. [Link][1][5][4][6][7]

Sources

trans-4,4-dimethyl-2-pentene boiling point and density reference

An In-Depth Technical Guide to the Physical Properties of trans-4,4-Dimethyl-2-pentene: Boiling Point and Density

This guide provides a comprehensive overview of the key physical properties—specifically the boiling point and density—of this compound (CAS 690-08-4). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes reference data with detailed, field-proven experimental protocols for accurate and reproducible measurements.

Introduction to this compound

This compound, also known as (E)-4,4-dimethylpent-2-ene, is an unsaturated aliphatic hydrocarbon. Its structure is characterized by a five-carbon chain with a double bond between the second and third carbons in a trans or (E) configuration, and a sterically hindering tert-butyl group at the fourth carbon position.[1] This specific arrangement influences its reactivity, making it a valuable intermediate in organic synthesis.[1][2] Understanding its physical properties, such as boiling point and density, is critical for its purification, handling, reaction engineering, and quality control in various research and development applications.

Core Physical and Chemical Properties

The fundamental physical properties of this compound are summarized below. The presented values are compiled from authoritative chemical databases and suppliers. Minor variations in reported values are common and reflect different experimental conditions and measurement purities.

| Property | Value | Source(s) |

| IUPAC Name | (E)-4,4-dimethylpent-2-ene | [1][3] |

| CAS Number | 690-08-4 | [4][5] |

| Molecular Formula | C₇H₁₄ | [4] |

| Molecular Weight | 98.19 g/mol | [4] |

| Boiling Point | 76.55 - 76.75 °C | [4][5] |

| Density | 0.684 - 0.689 g/mL | [4][5] |

| Melting Point | -115.23 °C | [4][5] |

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, and it serves as a crucial indicator of a substance's purity.[3][6] For a pure compound, the boiling range is typically narrow, often not exceeding 1-2°C.[5] The simple distillation method is a robust technique for both purifying the compound and accurately determining its boiling point.[4][6]

Causality in Experimental Design: Why Simple Distillation?

While micro-methods like using a Thiele tube are excellent for small sample volumes, simple distillation is preferred when sufficient material (>5 mL) is available.[4][7] This choice is rooted in its dual-purpose capability: it not only provides an accurate boiling point measurement but also serves as a final purification step, removing less volatile or non-volatile impurities. The process relies on the principle that as the liquid boils, its vapor, which is rich in the pure component, rises and comes into thermal equilibrium with the thermometer bulb before condensing.[4][5] The stable temperature recorded during the distillation of the main fraction represents the boiling point at the recorded atmospheric pressure.[4]

Protocol for Boiling Point Determination via Simple Distillation

Materials and Apparatus:

-

Round-bottomed distilling flask (50 mL or appropriate size)

-

Heating mantle or oil bath

-

Clamps and stand

-

Simple distillation head (still head)

-

Thermometer (-10 to 110°C range, 0.2°C divisions) and adapter

-

Liebig condenser

-

Receiving flask or graduated cylinder

-

Boiling chips or magnetic stir bar

-

Barometer

Step-by-Step Methodology:

-

Apparatus Assembly: Assemble the simple distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are securely clamped and properly seated.

-

Sample Preparation: Place approximately 20-30 mL of this compound into the distilling flask. Add 2-3 boiling chips or a magnetic stir bar to ensure smooth boiling and prevent bumping.[4]

-

Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This placement is critical to measure the temperature of the vapor that is in equilibrium with the liquid.[4][5]

-

Condenser Setup: Connect the condenser to a cold water source, with water entering the lower inlet and exiting from the upper outlet to ensure the jacket remains full.

-

Heating: Begin heating the flask gently. If using a magnetic stirrer, ensure it is on.

-

Distillation and Data Collection: Heat the liquid to a steady boil. Observe the condensation ring of the vapor rising up the flask neck. The temperature on the thermometer will rise and then stabilize as the main fraction begins to distill.[5]

-

Record Boiling Range: Record the temperature when the first drop of distillate falls into the receiving flask. Continue to monitor the temperature, adjusting the heating to maintain a steady distillation rate of 1-2 drops per second.[5] The stable temperature observed during the collection of the bulk of the distillate is the boiling point. Record the temperature at which the last drop of liquid evaporates from the flask as the end of the boiling range.

-

Record Barometric Pressure: Immediately after the measurement, record the atmospheric pressure from a laboratory barometer. Boiling points are pressure-dependent, and this information is essential for data correction if needed.[4][6]

-

Shutdown: Stop heating before the flask boils to dryness to prevent breakage and potential accidents.[5] Allow the apparatus to cool completely before disassembly.

Mandatory Safety Precautions:

-

This compound is a highly flammable liquid.[8] Perform the distillation in a well-ventilated fume hood, away from open flames or sparks.

-

Always wear safety glasses and appropriate chemical-resistant gloves.

-

Ensure the distillation system is not closed to the atmosphere to prevent pressure buildup.

-

Never distill to dryness.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for determining liquid density using a pycnometer.

References

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

PubChem. (E)-4,4-Dimethylpent-2-ene. [Link]

-

University of Waterloo. Micro-boiling point measurement. [Link]

-

Chemconnections.org. Boiling Point Determination. [Link]

-

Calibracion de Matraz. How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. [Link]

-

University of Utah. Pycnometer - Chemical Engineering. [Link]

-

Scientific Laboratory Supplies. 3 Ways to Measure Density Know-How, Hints, and More. [Link]

-

University of Pardubice. 1 density determination by pycnometer. [Link]

Sources

- 1. Distillation [wiredchemist.com]

- 2. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chemconnections.org [chemconnections.org]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

Methodological & Application

Application Note: Stereocontrolled Synthesis of trans-4,4-Dimethyl-2-pentene

Executive Summary

The synthesis of trans-4,4-dimethyl-2-pentene presents a classic stereochemical challenge: installing a trans (E) double bond adjacent to a bulky tert-butyl group. While thermodynamic equilibrium favors the trans isomer due to the steric repulsion between the methyl and tert-butyl groups in the cis form, kinetic control is often required to achieve high isomeric purity (>98%).

This Application Note details two validated protocols for the stereoselective construction of this scaffold:

-

Dissolving Metal Reduction: The "Gold Standard" for internal alkynes, offering near-perfect trans-selectivity via a radical anion mechanism.[1]

-

Olefin Cross-Metathesis: A modern, catalytic approach utilizing Ruthenium alkylidenes (Grubbs II), ideal for rapid library generation and avoiding cryogenic ammonia.

Strategic Analysis & Pathway Selection

The steric bulk of the tert-butyl group (

Comparative Pathway Analysis

Figure 1: Strategic disconnection showing the two primary routes. Method A relies on mechanistic enforcement of stereochemistry, while Method B relies on thermodynamic equilibration.

Protocol A: Dissolving Metal Reduction (Scalable)

Rationale: This method reduces 4,4-dimethyl-2-pentyne to the alkene.[1] The mechanism involves the sequential addition of electrons to the alkyne antibonding orbital. The intermediate vinyl radical anion adopts a trans geometry to minimize electrostatic repulsion between the lone pair and the bulky substituents, ensuring exclusive E-selectivity.

Materials & Reagents

| Reagent | Equiv.[3][4][5] | Role | Safety Note |

| 4,4-Dimethyl-2-pentyne | 1.0 | Substrate | Flammable liquid |

| Sodium Metal (Na) | 2.5 | Reductant | Reacts violently with water |

| Ammonia (NH | Solvent | Solvent/Proton Source | Toxic gas, cryogenic burn hazard |

| Ammonium Chloride | Excess | Quench | Irritant |

| Diethyl Ether | Solvent | Extraction | Peroxide former |

Step-by-Step Procedure

-

System Setup:

-

Equip a 3-neck round-bottom flask (RBF) with a dry ice/acetone condenser, a mechanical stirrer, and a gas inlet adapter.

-

Flush the system with dry Nitrogen (

) or Argon. -

Cool the RBF in a dry ice/acetone bath (-78°C).

-

-

Ammonia Condensation:

-

Condense anhydrous ammonia gas into the flask until the volume is approximately 10 mL per gram of substrate.

-

Critical Step: Once condensed, remove the cooling bath briefly to verify the liquid state, then maintain at reflux temperature (-33°C) using the dry ice condenser to prevent evaporation.

-

-

Substrate Addition:

-

Dissolve 4,4-dimethyl-2-pentyne in a minimal amount of dry diethyl ether (optional, can be added neat).[1]

-

Add the alkyne slowly to the stirring liquid ammonia.

-

-

Reduction (The "Blue" Phase):

-

Cut sodium metal into small cubes (approx. 0.5 cm) under mineral oil/hexane.

-

Add sodium pieces one by one to the ammonia solution.

-

Observation: The solution will turn a deep, vibrant blue (solvated electrons).[6]

-

Continue adding Na until the blue color persists for at least 20 minutes, indicating an excess of electrons.

-

-

Quenching:

-

Carefully add solid ammonium chloride (

) in small portions. -

Caution: This is an exothermic reaction. The blue color will fade to white/colorless as the solvated electrons are consumed.

-

-

Workup:

-

Remove the dry ice condenser and allow the ammonia to evaporate overnight in a fume hood (or use a warm water bath for faster evaporation under a stream of

). -

Add water (50 mL) to the residue.

-

Extract with diethyl ether (

mL). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Purify by fractional distillation at atmospheric pressure.

-

Target Boiling Point: 76–77 °C.

-

Protocol B: Olefin Cross-Metathesis (Catalytic)

Rationale: Cross-metathesis of 3,3-dimethyl-1-butene (neohexene) with 2-butene (or propene) using Grubbs II catalyst.[1] The bulky tert-butyl group strongly disfavors the formation of the cis-isomer in the metallacyclobutane intermediate, driving the reaction toward the thermodynamic trans product.

Materials & Reagents

| Reagent | Equiv.[3][4][5] | Role | Notes |

| 3,3-Dimethyl-1-butene | 1.0 | Substrate | "Neohexene" |

| cis-2-Butene | 5.0 - 10.0 | Cross Partner | Excess drives equilibrium |

| Grubbs Catalyst (2nd Gen) | 2-5 mol% | Catalyst | High activity, air stable |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous, degassed |

Step-by-Step Procedure

-

Vessel Preparation:

-

Reaction Assembly:

-

Add Grubbs II catalyst (2 mol%) to the vessel.

-

Add anhydrous DCM (0.1 M concentration relative to substrate).

-

Add 3,3-dimethyl-1-butene (1.0 equiv).

-

Condense cis-2-butene (excess, ~5-10 equiv) into the vessel at -78°C.

-

-

Execution:

-

Seal the vessel tightly.

-

Allow to warm to room temperature.[4]

-

Stir at 40°C for 12–24 hours. The excess 2-butene helps suppress homodimerization of the neohexene and drives the cross-metathesis.

-

-

Workup:

-

Cool the vessel before opening.

-

Vent the excess 2-butene carefully in a fume hood.

-

Concentrate the solvent (carefully, as product is volatile).

-

-

Purification:

-

Pass the crude mixture through a small pad of silica gel to remove the ruthenium catalyst (elute with pentane).

-

Perform fractional distillation to isolate the pure trans-alkene.

-

Mechanistic Insight: Why Trans?

Understanding the stereoselectivity is crucial for troubleshooting.

Dissolving Metal Mechanism

The stereochemistry is determined at the vinyl anion stage.[7] The orbitals of the

Figure 2: Mechanistic flow of the Birch-type reduction. The geometry is locked early in the electron transfer process.

Quality Control & Characterization

Verify the identity and purity of the synthesized this compound using the following parameters.

| Parameter | Specification | Notes |

| Physical State | Colorless Liquid | Volatile |

| Boiling Point | 76–77 °C | Distinct from cis isomer (~80°C) |

| 1H NMR (Alkene region) | Look for J = 15–16 Hz (Coupling Constant) | |

| 13C NMR | Distinct methyl signals | |

| GC-MS | Single peak | M+ = 98 m/z |

Critical QC Check:

The coupling constant (

-

Trans (E):

[1] -

Cis (Z):

References

-

NIST Chemistry WebBook. (2023). 2-Pentene, 4,4-dimethyl-, (E)- Thermochemical Data. Retrieved from [Link]

-

Master Organic Chemistry. (2013). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Olefin Cross Metathesis: Catalysts and Selectivity. Retrieved from [Link]

-

Chatterjee, A. K., et al. (2000).[8] Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses. Journal of the American Chemical Society.[9] (Cited for general Metathesis protocols).

Sources

- 1. 2-Pentene, 4,4-dimethyl-, (E)- [webbook.nist.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. m.youtube.com [m.youtube.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. (E)-4,4-Dimethyl-2-pentene|High-Purity Research Chemical [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cross Metathesis [organic-chemistry.org]

- 9. Schlosser Modification [organic-chemistry.org]

Application Note: High-Steric Demand Olefin Metathesis using trans-4,4-Dimethyl-2-pentene

[1]

Executive Summary

This compound is a sterically demanding internal olefin featuring a tert-butyl group directly adjacent to the double bond.[1] In metathesis workflows, it serves two critical functions:

-

Catalyst Stress-Testing: Due to its high steric bulk, it fails to react with First Generation catalysts and reacts sluggishly with early Second Generation systems.[1] It is the "gold standard" for verifying the activity of highly active complexes (e.g., Schrock molybdenum alkylidenes or fast-initiating Ruthenium complexes).[1]

-

Selectivity Profiling: In Cross-Metathesis (CM), it discriminates between catalysts based on their ability to accommodate the bulky tert-butyl group, providing data on the syn/anti or E/Z selectivity of the active species.[1]

Chemical Profile & Handling

| Property | Value | Critical Note |

| IUPAC Name | (E)-4,4-dimethylpent-2-ene | |

| CAS No. | 690-08-4 | |

| Structure | Bulky t-butyl group hinders approach.[1][2] | |

| Boiling Point | 76–80 °C | Volatile; requires reflux condensers or sealed vials.[1] |

| Density | 0.689 g/mL | Less dense than most chlorinated solvents.[1] |

| Purity Requirement | >99% (GC) | Must be free of alcohol/peroxides. Filter through basic alumina before use.[1] |

| Metathesis Class | Type IV (Spectator/Slow) | Non-participating in homometathesis; slow in CM.[1] |

Core Application: Catalyst Benchmarking (Steric Stress Test)

This protocol assesses the initiation efficiency and steric tolerance of a metathesis catalyst.[1][3] If your catalyst can convert this substrate, it possesses exceptional activity suitable for tetrasubstituted or hindered olefin synthesis.[1]

Rationale

The bulky tert-butyl group creates significant steric pressure on the metallacyclobutane intermediate.[1] Only catalysts with small ligands (e.g., N-heterocyclic carbenes with specific backbone architectures or Mo-imido systems) can accommodate this transition state effectively.[1]

Experimental Protocol: Cross-Metathesis Screening

Objective: Determine catalyst turnover number (TON) with a hindered substrate.

Reaction: this compound + Terminal Olefin (1-Octene)

Materials

-

Substrate A: this compound (1.0 equiv)[1]

-

Substrate B: 1-Octene (2.0 equiv) – Used to drive equilibrium via volatile propylene loss.[1]

-

Internal Standard: Dodecane (0.1 equiv) – For GC quantification.[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).[1]

-

Catalyst: Test Candidate (e.g., Grubbs II, Hoveyda-Grubbs II, Schrock Mo-catalyst).[1]

Workflow

-

Preparation (Glovebox/Schlenk Line):

-

Catalyst Addition:

-

Reaction Monitoring:

-

Stir at 40 °C.

-

Take aliquots at 15 min, 1 hr, 4 hr, and 24 hr .

-

Quench aliquots with excess ethyl vinyl ether (for Ru) or wet benzaldehyde (for Mo) before GC analysis.[1]

-

-

Data Analysis:

Mechanism & Pathway Visualization

Understanding why this reaction is difficult is crucial for interpreting results. The diagram below illustrates the steric clash in the metallacyclobutane intermediate.

Figure 1: The "Steric Filter" effect.[1] Only catalysts with accessible active sites can accommodate the bulky t-butyl group during coordination and metallacyclobutane formation.[1]

Application 2: Mechanistic Probe for Initiation

This compound is often observed as a diagnostic byproduct when studying the initiation of catalysts bearing neopentylidene ligands (M=CH-tBu).[1]

The "Neopentylidene" Test

When a Schrock catalyst (M=CH-tBu) or a modified Grubbs catalyst initiates with a small olefin like propene or ethylene , the initial alkylidene exchange releases specific byproducts.[1]

-

Reaction:

-

Significance: Detection of this compound via GC/NMR confirms that the catalyst initiates via the neopentylidene ligand and helps determine the ratio of initiation to propagation.[1]

Protocol for Initiation Kinetics[1]

-

Setup: Dissolve Catalyst (M=CH-tBu) in

in an NMR tube. -

Addition: Add 10 equiv of Propene (condensed at -78 °C).

-

Analysis: Monitor

NMR at -40 °C to 25 °C. -

Observation: Look for the appearance of the vinyl protons of 4,4-dimethyl-2-pentene (

5.2–5.5 ppm region) and the disappearance of the neopentylidene carbene signal (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| 0% Conversion | Catalyst Sterics | Switch from Grubbs I to Grubbs II/Hoveyda-Grubbs II or Schrock Mo-catalysts. |

| Low Conversion (<20%) | Reversibility | The reaction is equilibrium-driven.[1] Use a terminal olefin partner (e.g., ethylene, 1-hexene) and purge the volatile byproduct (propene/butene).[1] |

| Catalyst Decomposition | Impurities | This olefin is prone to peroxide formation.[1] Mandatory: Filter through a plug of activated basic alumina inside the glovebox before use.[1] |

| Isomerization | Hydride Species | If product isomerizes to 4,4-dimethyl-1-pentene (terminal), add 10 mol% benzoquinone to suppress Ru-hydride formation.[1] |

References

-

Schrock, R. R. (2009).[1] Recent Advances in High Oxidation State Mo and W Imido Alkylidene Chemistry.[1] Chemical Reviews, 109(8), 3211–3226. Link[1]

-

Grubbs, R. H. (2003).[1] Handbook of Olefin Metathesis.[1] Wiley-VCH.[1] (Chapter on Catalyst Classification and Type IV substrates). Link[1]

-

Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003).[1] A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370. Link[1]

-

Ritter, T., Hejl, A., Wenzel, A. G., Funk, T. W., & Grubbs, R. H. (2006).[1] Olefin Metathesis in Organic Synthesis. (Specific protocols for hindered substrates). Link[1]

Navigating the Synthesis of Sterically Hindered trans-Epoxides: A Guide for the Modern Chemist

Abstract

The epoxidation of sterically hindered trans-alkenes presents a formidable challenge in organic synthesis, often demanding specialized reagents and finely tuned conditions to overcome the inherent steric clash that disfavors the approach of common oxidizing agents. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and effective procedures for this transformation. We will delve into the mechanistic underpinnings of powerful dioxirane-based methods, explore the nuances of peroxy acid and metal-catalyzed systems, and present detailed, field-proven protocols. This document is designed to serve as a practical resource, bridging theoretical understanding with actionable experimental procedures to empower the synthesis of complex molecules bearing these challenging epoxide motifs.

The Challenge: Overcoming Steric Hindrance in Epoxidation

The formation of an epoxide ring from an alkene is a cornerstone of modern organic synthesis. However, when the double bond is flanked by bulky substituents in a trans configuration, the steric environment can severely impede the approach of the oxidizing agent. Traditional and widely used reagents like meta-chloroperoxybenzoic acid (m-CPBA) often struggle with these substrates, leading to sluggish reactions, low yields, or undesired side reactions.[1] The key to success lies in employing reagents and catalytic systems with a small steric footprint and high intrinsic reactivity.

This guide will focus on three principal strategies that have proven effective for the epoxidation of sterically hindered trans-alkenes:

-

Dioxirane-Mediated Epoxidation: Utilizing highly reactive three-membered ring peroxides.

-

Catalytic Systems with Peroxy Acids: Enhancing the reactivity of traditional peracids through catalysis.

-

Asymmetric Epoxidation Methods: Introducing chirality in a controlled manner.

Dioxirane-Mediated Epoxidation: A Powerful and Versatile Approach

Dioxiranes, such as dimethyldioxirane (DMDO) and the more reactive methyl(trifluoromethyl)dioxirane (TFDO), are potent, metal-free oxidizing agents renowned for their ability to epoxidize a wide range of alkenes, including those that are sterically congested or electronically deactivated.[2][3]

Mechanistic Insight: The Spiro Transition State

The epoxidation with dioxiranes is believed to proceed through a concerted oxygen transfer via a spiro transition state.[2][4] In this arrangement, the plane of the dioxirane ring is perpendicular to and bisects the plane of the alkene's π-system.[2] This geometric arrangement minimizes steric interactions and allows for an efficient transfer of the oxygen atom. The concerted nature of the mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[2]

Diagram: Dioxirane Epoxidation Workflow

Caption: Workflow for Dioxirane-Mediated Epoxidation.

Key Dioxirane Reagents

| Reagent | Parent Ketone | Key Characteristics |

| DMDO | Acetone | Most common, cost-effective, suitable for many applications.[5] |

| TFDO | 1,1,1-Trifluoroacetone | Significantly more reactive than DMDO, ideal for electron-poor or highly hindered alkenes.[6][7] |

Protocol: In Situ Generation of DMDO for Epoxidation

This protocol describes the epoxidation of a generic sterically hindered trans-alkene using DMDO generated in situ. This method avoids the need to isolate the potentially volatile and unstable dioxirane.[3][8]

Safety Precautions: Dioxiranes are peroxides and should be handled with care.[8][9] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reactions involving peroxides should always be performed behind a safety shield.[4][9]

Materials:

-

Sterically hindered trans-alkene

-

Acetone (reagent grade)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Oxone® (potassium peroxymonosulfate triple salt)

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the sterically hindered trans-alkene (1.0 equiv). Dissolve the alkene in a mixture of acetone and deionized water (a common starting ratio is 4:1 acetone:water, adjust as needed for solubility).

-

Buffering: Add sodium bicarbonate (4.0-5.0 equiv) to the stirred solution. The buffer is crucial to maintain a slightly basic pH, which favors the formation of the dioxirane and prevents epoxide ring-opening.

-

Oxone® Addition: Cool the mixture to 0 °C in an ice-water bath. Slowly add Oxone® (2.0-3.0 equiv) portion-wise over 30-60 minutes. Vigorous stirring is essential during the addition. The reaction mixture will typically turn a pale yellow color, indicating the formation of DMDO.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight, depending on the reactivity of the alkene.

-

Workup:

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any remaining peroxide.

-

Dilute the mixture with water and extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired trans-epoxide.

Asymmetric Epoxidation: The Shi Epoxidation

For the enantioselective synthesis of epoxides from trans-alkenes, the Shi epoxidation offers a powerful organocatalytic solution. This method utilizes a fructose-derived chiral ketone as the catalyst in conjunction with Oxone® as the stoichiometric oxidant.[10]

Mechanistic Rationale for Enantioselectivity

The Shi catalyst generates a chiral dioxirane in situ.[11] The stereochemistry of the epoxidation is dictated by the facial selectivity of the oxygen atom transfer from this chiral dioxirane to the alkene. The rigid structure of the catalyst creates a sterically biased environment, favoring the approach of the alkene from one face over the other.[12] For many trans-alkenes, high levels of enantioselectivity can be achieved.[10]

Diagram: Catalytic Cycle of the Shi Epoxidation

Caption: Simplified catalytic cycle of the Shi Epoxidation.

Protocol: Shi Asymmetric Epoxidation of a trans-Alkene

Materials:

-

trans-Alkene

-

Shi catalyst (fructose-derived ketone)

-

Acetonitrile (CH₃CN)

-

Dimethoxymethane (DMM)

-

Aqueous solution of potassium carbonate (K₂CO₃)

-

EDTA tetrasodium salt solution

-

Oxone®

-

n-Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the trans-alkene (1.0 equiv) and the Shi catalyst (0.2-0.3 equiv) in a solvent mixture of acetonitrile and dimethoxymethane (typically 2:1 v/v).[12]

-

Buffering and Cooling: Add an aqueous solution of potassium carbonate to adjust the pH to approximately 10.5.[12] This is critical for catalyst stability and turnover.[10] Cool the mixture to 0 °C.

-

Oxidant Addition: In a separate flask, prepare a solution of Oxone® (1.5-2.0 equiv) and EDTA tetrasodium salt in water. Add this solution to the reaction mixture dropwise via an addition funnel over 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC until the starting alkene is consumed.

-

Workup:

-

Add n-hexane to the reaction mixture and stir for 5 minutes.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography to yield the enantioenriched epoxide. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Transition Metal-Catalyzed Epoxidations

While dioxirane-based methods are highly effective, certain transition metal catalysts can also facilitate the epoxidation of hindered alkenes, often with different terminal oxidants like hydrogen peroxide or iodosylbenzene. The Jacobsen-Katsuki epoxidation, for instance, employs a chiral manganese-salen complex and is particularly effective for cis-alkenes but can be adapted for some trans-substrates.[13][14] However, for sterically demanding trans-alkenes, the substrate scope can be limited.[13]

Recent advancements have focused on developing more robust metal catalysts, including those based on manganese, iron, and ruthenium, that can activate less expensive and more environmentally benign oxidants like hydrogen peroxide.[15][16] These systems often operate through a high-valent metal-oxo intermediate that acts as the oxygen atom transfer agent. The ligand environment around the metal center is crucial for tuning reactivity and selectivity.

Conclusion and Future Outlook

The epoxidation of sterically hindered trans-alkenes remains a challenging yet critical transformation in organic synthesis. The methods outlined in this guide, particularly the use of powerful dioxiranes like DMDO and TFDO, and the organocatalytic Shi epoxidation, provide reliable and effective solutions. As the demand for structurally complex molecules in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable methods for these challenging epoxidations will undoubtedly remain an active area of research. Future innovations may lie in the design of novel catalysts that can operate under milder conditions with greener oxidants, further expanding the synthetic chemist's toolkit.

References

-

Wikipedia. (n.d.). Oxidation with dioxiranes. Retrieved from [Link]

-

Wikipedia. (n.d.). Jacobsen epoxidation. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Jacobsen epoxidation. Retrieved from [Link]

-

RSC Publishing. (2021, January 19). Continuous dimethyldioxirane generation for polymer epoxidation. Retrieved from [Link]

-

LibreTexts. (2023, July 21). 4.3: Oxidation of Alkenes- Epoxidation and Dihydroxylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Dioxirane, dimethyl-. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Dioxirane Epoxidation of Alkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Dioxirane Epoxidation of Alkenes. Retrieved from [Link]

-

Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

-

GSK. (n.d.). Dioxiranes and Related Shi Epoxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Shi epoxidation. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2006, February 15). 9. Jacobsen-Katsuki Epoxidations. Retrieved from [Link]

-

ResearchGate. (n.d.). Relative Reactivity of Peracids versus Dioxiranes (DMDO and TFDO) in the Epoxidation of Alkenes. A Combined Experimental and Theoretical Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enhanced Reactivity in Dioxirane C-H Oxidations via Strain Release: A Computational and Experimental Study. Retrieved from [Link]

-

IDEALS, University of Illinois at Urbana-Champaign. (2022, July 12). Strategies to tune active site environments for alkene epoxidations with H2O2 over supported transition metal atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). Shi Epoxidation: A Great Shortcut to Complex Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Shi Epoxidation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

ACS Publications. (n.d.). Advances in Homogeneous and Heterogeneous Catalytic Asymmetric Epoxidation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Simplified Preparation of Dimethyldioxirane (DMDO). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, January 14). Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Regioselective Ring Opening of Enantiomerically Enriched Epoxides via Catalysis with Chiral (Salen)Cr(III) Complexes. Retrieved from [Link]

-

IntechOpen. (2024, August 28). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Retrieved from [Link]

-

California State University, Long Beach. (n.d.). 16. Epoxidation of Cyclooctene. Retrieved from [Link]

-

YouTube. (2022, April 11). Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl (IOC 26). Retrieved from [Link]

-

ACS Publications. (2003, May 17). Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stereospecific Deoxygenation of Aliphatic Epoxides to Alkenes under Rhenium Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). A Review on the Scope of TFDO-Mediated Oxidation in Organic Synthesis--Reactivity and Selectivity. Retrieved from [Link]

-

Myers Research Group, Harvard University. (n.d.). Shi Asymmetric Epoxidation Reaction. Retrieved from [Link]

-

Imperial College London. (2004). 2.O1 Organic Synthesis. Retrieved from [Link]

-

YouTube. (2015, November 8). Epoxidation of Alkenes using mCPBA: Mechanism and Properties!. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Prilezhaev Reaction. Retrieved from [Link]

-

Chem-Station. (2015, October 6). Oxidation with Dioxiranes. Retrieved from [Link]

-

ACS Publications. (n.d.). Dioxirane Epoxidations of 1,1-Disubstituted Ethylenes. Probing for Radical Pathways by Computations and Experiments. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanistic Studies on the Epoxidation of Alkenes by Macrocyclic Manganese Porphyrin Catalysts. Retrieved from [Link]

-

RSC Publishing. (2019, November 26). Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks. Retrieved from [Link]

- Google Patents. (n.d.). US6229028B1 - Process for the epoxidation of alkenes.

-

Enlighten: Theses, University of Glasgow. (2020, January 30). Stereoselectivity of Enone Epoxidations With Alkaline Hydrogen Peroxide. Retrieved from [Link]

-

Science.org. (n.d.). Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Transition Metal‐Catalyzed Epoxidation of Alkenes. Retrieved from [Link]

-

Organic Chemistry Explained. (n.d.). Epoxidation of Alkenes [with free study guide]. Retrieved from [Link]

-

Hindawi. (n.d.). Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Oxidation with Dioxiranes | Chem-Station Int. Ed. [en.chem-station.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dioxiranes and Related Shi Epoxidation - Wordpress [reagents.acsgcipr.org]

- 9. orgsyn.org [orgsyn.org]

- 10. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 11. Shi Epoxidation [organic-chemistry.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 14. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Application Note: trans-4,4-dimethyl-2-pentene as a Robust Internal Standard for Gas Chromatographic Analysis of Volatile Hydrocarbons

Introduction: The Critical Role of an Internal Standard in Gas Chromatography

Quantitative analysis by gas chromatography (GC) is a cornerstone of modern analytical chemistry, underpinning research and development across numerous scientific disciplines. The precision and accuracy of GC measurements, however, can be influenced by variations in sample injection volume, instrument response, and sample preparation procedures. The internal standard (IS) method is a powerful technique to mitigate these sources of error, thereby enhancing the reliability and reproducibility of quantitative results.[1][2] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality controls. By comparing the peak area of the analyte to that of the internal standard, variations introduced during the analytical process can be effectively normalized.[1]

The selection of an appropriate internal standard is paramount for the success of the method. An ideal internal standard should possess the following characteristics:

-

Chemical Similarity: It should be chemically similar to the analytes of interest to ensure comparable behavior during sample preparation and chromatographic analysis.

-

Chromatographic Resolution: It must be well-resolved from the analyte peaks and any other components in the sample matrix.

-

Non-interference: It should not be naturally present in the samples being analyzed.

-

Purity and Stability: The internal standard must be of high purity and stable in the solvent used.

This application note introduces trans-4,4-dimethyl-2-pentene as a highly suitable internal standard for the quantitative analysis of volatile hydrocarbons by gas chromatography. Its chemical structure and physical properties make it an excellent choice for a range of non-polar to moderately polar volatile organic compounds (VOCs), such as those found in gasoline and other complex hydrocarbon mixtures.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of an internal standard is crucial for method development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₇H₁₄ | |

| Molecular Weight | 98.19 g/mol | |

| CAS Number | 690-08-4 | |

| Boiling Point | 77-78 °C | |

| Melting Point | -115.2 °C | |

| Density | 0.695 g/mL at 25 °C | |

| Flash Point | -6 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents. |

Safety Precautions

As a flammable and potentially hazardous chemical, proper safety measures must be strictly followed when handling this compound.

-

Handling: Work in a well-ventilated area, preferably within a chemical fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] Avoid inhalation of vapors and contact with skin and eyes.[3][4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[5]

-

Fire Safety: this compound is a highly flammable liquid and vapor.[3][4] Use non-sparking tools and take precautionary measures against static discharge.[3] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[3]

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.[3][4][5]

Protocol for Preparation of Internal Standard Solution

This protocol details the preparation of a stock and working solution of this compound.

Materials:

-

This compound (≥99% purity)

-

High-purity solvent (e.g., methanol, hexane, or other suitable solvent compatible with the analysis)

-

Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

-

Calibrated pipettes or syringes

Procedure:

-

Stock Solution Preparation (e.g., 1000 µg/mL): a. Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. b. Dissolve the compound in a small amount of the chosen solvent. c. Once dissolved, bring the volume up to the mark with the solvent. d. Stopper the flask and invert it several times to ensure a homogenous solution. e. Label the flask clearly with the compound name, concentration, solvent, and preparation date. Store appropriately.

-

Working Solution Preparation (e.g., 50 µg/mL): a. Pipette 5 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask. b. Dilute to the mark with the same solvent. c. Stopper and mix thoroughly. d. This working solution is now ready to be added to your calibration standards and unknown samples. The final concentration of the internal standard in the samples should be similar to the expected concentration of the analytes.

Example Application: Quantification of Benzene, Toluene, and Xylene (BTX) in a Hydrocarbon Matrix

This section provides a hypothetical but scientifically sound protocol for the analysis of BTX compounds in a complex hydrocarbon matrix, such as a gasoline sample, using this compound as an internal standard. The choice of this internal standard is justified by its structural similarity (alkene) to some components of gasoline and its boiling point, which allows for good chromatographic separation from the target analytes.

Experimental Workflow

Caption: Experimental workflow for quantitative GC analysis using an internal standard.

Sample and Standard Preparation

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of benzene, toluene, and o-, m-, and p-xylene in a suitable solvent (e.g., hexane). The concentration range should encompass the expected analyte concentrations in the unknown samples.

-

Internal Standard Addition: Add a fixed amount of the this compound working solution to each calibration standard and each unknown sample. For example, add 100 µL of a 50 µg/mL IS solution to 900 µL of each standard and sample.

-

Sample Preparation: For a gasoline sample, a dilution step will be necessary to bring the analyte concentrations within the calibration range. For example, dilute the gasoline sample 1:100 (v/v) with hexane before adding the internal standard.

Gas Chromatography (GC) with Flame Ionization Detection (FID) Parameters

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | A modern GC system with electronic pneumatic control ensures reproducible retention times and peak areas. |

| Column | HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column | A non-polar column provides good separation of hydrocarbons based on their boiling points. |

| Injector | Split/Splitless | A split injection is suitable for the high concentrations of analytes in a diluted gasoline sample, preventing column overload. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analytes and the internal standard. |

| Split Ratio | 50:1 | A higher split ratio is used for concentrated samples to avoid detector saturation. |

| Oven Program | Initial: 40 °C, hold for 2 min; Ramp: 10 °C/min to 150 °C; hold for 5 min | This temperature program allows for the separation of volatile components at the beginning of the run and then elutes the higher boiling point compounds. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas for GC-FID. |

| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for a 0.25 mm ID column. |

| Detector | Flame Ionization Detector (FID) | FID is a universal detector for hydrocarbons and provides excellent sensitivity and a wide linear range. |

| Detector Temperature | 300 °C | Prevents condensation of the analytes in the detector. |

Data Analysis and Quantification

The concentration of each analyte is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve.

Calculation Workflow:

Caption: Workflow for calculating analyte concentration using the internal standard method.

Steps:

-

Peak Integration: Integrate the peak areas of the analytes (Benzene, Toluene, Xylenes) and the internal standard (this compound) in each chromatogram.

-

Response Factor Calculation: For each calibration standard, calculate the response factor (RF) relative to the internal standard:

-

Response Ratio = (Peak Area of Analyte) / (Peak Area of IS)

-

Concentration Ratio = (Concentration of Analyte) / (Concentration of IS)

-

-

Calibration Curve: Plot a calibration curve of the response ratio versus the concentration ratio for each analyte. Perform a linear regression to obtain the equation of the line (y = mx + b), where 'y' is the response ratio and 'x' is the concentration ratio.

-

Quantification of Unknowns: For each unknown sample, calculate the response ratio of the analyte to the internal standard. Use the linear regression equation from the calibration curve to determine the concentration ratio in the unknown sample. Finally, calculate the concentration of the analyte in the unknown sample:

-

Concentration of Analyte = (Determined Concentration Ratio) x (Concentration of IS)

-

Conclusion

This compound serves as an excellent internal standard for the quantitative analysis of volatile hydrocarbons by gas chromatography. Its physicochemical properties, including its volatility and chemical nature, make it a suitable choice for complex matrices such as gasoline. The detailed protocol provided in this application note offers a robust starting point for method development and validation. By employing the internal standard method with this compound, researchers can significantly improve the accuracy, precision, and overall reliability of their quantitative GC analyses.

References

- Oakwood Products. (n.d.). trans-4-Methyl-2-Pentene Safety Data Sheet.

- Fisher Scientific. (2025, September 7). Safety Data Sheet.

- Crawford Scientific. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.

-

Shimadzu. (n.d.). Analysis of Gasoline Using a GC-MS. Retrieved from [Link]

- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with Flame Ionization Detection. Retrieved from a publicly available research paper.

-

Shimadzu. (n.d.). Analysis of Gasoline Utilizing a GC × GC-MS System. Retrieved from [Link]

- LibreTexts Chemistry. (2021). Gasoline Analysis by GC-FID and GC-MS.

-

Al-Rimawi, F., et al. (2017). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpenes in Two Commercial Pharmaceutical Dosage Forms. PMC. Retrieved from [Link]

- American Chemical Society. (2023). Quantitative analysis of Aliphatic Olefins in alternative and petroleum-based fuels by comprehensive two-dimensional gas chromatography. Retrieved from a publicly available research paper.

-

da Silva, J. K. R., et al. (2021). Development of a gas chromatography method for quantification of triterpenes in the commercial oleoresins from Protium species. SciELO. Retrieved from [Link]

-

Pleil, J. D., et al. (2018). Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. PMC. Retrieved from [Link]

- Desert Research Institute. (2008). Analysis of Semi-Volatile Organic Compound by GC/MS.

-

AZoM. (2017, February 1). Analyzing Volatile Organic Compounds (VOCs) In the Environment. Retrieved from [Link]

-

Shishov, A., et al. (2021). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. MDPI. Retrieved from [Link]

Sources

- 1. This compound | 690-08-4 [chemicalbook.com]

- 2. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

polymerization kinetics of trans-4,4-dimethyl-2-pentene monomers